Naltrexone Hydrochloride is the hydrochloride salt of naltrexone, a noroxymorphone derivative with competitive opioid antagonistic activity. Naltrexone and its metabolite 6-beta-naltrexol reverse the effects of opioids by binding to various opioid receptors in the central nervous system CNS), including the mu-, kappa- and gamma-opioid receptors; opioid effects of analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia, and physical dependence are inhibited. Naltrexone is longer-acting and more potent compared to naloxone.
Derivative of noroxymorphone that is the N-cyclopropylmethyl congener of NALOXONE. It is a narcotic antagonist that is effective orally, longer lasting and more potent than naloxone, and has been proposed for the treatment of heroin addiction. The FDA has approved naltrexone for the treatment of alcohol dependence.
See also: Naltrexone (has active moiety); Bupropion Hydrochloride; Naltrexone Hydrochloride (component of); Morphine Sulfate; Naltrexone Hydrochloride (component of) ... View More ...
Naltrexone hydrochloride
CAS No.: 16676-29-2
Cat. No.: VC20780164
Molecular Formula: C20H24ClNO4
Molecular Weight: 377.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16676-29-2 |
---|---|
Molecular Formula | C20H24ClNO4 |
Molecular Weight | 377.9 g/mol |
IUPAC Name | (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
Standard InChI | InChI=1S/C20H23NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,15,18,22,24H,1-2,5-10H2;1H/t15-,18+,19+,20-;/m1./s1 |
Standard InChI Key | RHBRMCOKKKZVRY-ITLPAZOVSA-N |
Isomeric SMILES | C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O.Cl |
SMILES | C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl |
Canonical SMILES | C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl |
Appearance | Assay:≥98%A white to off-white solid |
Chemical Identity and Properties
Naltrexone hydrochloride (CAS: 16676-29-2) is the hydrochloride salt form of naltrexone, a synthetic congener of oxymorphone. It functions as a pure opioid antagonist with minimal agonist activity . This section examines its fundamental chemical characteristics.
Chemical Structure and Composition
Naltrexone hydrochloride is chemically designated as 17-(Cyclopropylmethyl)-4,5α-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride. Its molecular formula is C₂₀H₂₄ClNO₄ with a molecular weight of 377.862 g/mol . The compound contains a morphinan structure with specific functional groups that enable its pharmacological activity.
Physical Properties
The physical properties of naltrexone hydrochloride are summarized in Table 1.
Table 1: Physical Properties of Naltrexone Hydrochloride
The compound exhibits high melting and boiling points characteristic of its stable molecular structure. Its favorable water solubility profile (50 mg/mL) facilitates pharmaceutical formulation development .
Pharmacological Mechanism of Action
Naltrexone hydrochloride operates through specific neurobiological pathways that underlie its therapeutic efficacy in addiction treatment.
Receptor Binding Profile
Naltrexone hydrochloride functions as a competitive antagonist at multiple opioid receptors in the central nervous system (CNS). It demonstrates highest affinity for μ (mu) opioid receptors, with lesser activity at κ (kappa) and δ (delta) receptors . This selective receptor binding profile enables the compound to block the euphoric and sedative effects of opioids.
Neurobiological Mechanisms
The primary mechanism of action involves competitive binding to opioid receptors, particularly the μ-opioid receptors, effectively blocking them from activation by endogenous or exogenous opioids . This blockade prevents the cascade of neurochemical events that lead to euphoria and reinforcement of substance use behaviors.
Naltrexone hydrochloride modifies neurotransmitter systems by:
-
Blocking opioid receptor activation, preventing the effects of exogenously administered opioids
-
Reducing the release of dopamine associated with substance use
-
Modifying the hypothalamic-pituitary-adrenal (HPA) axis interaction to suppress alcohol consumption
-
Antagonizing the effects of endogenous opioids that contribute to substance cravings
Pharmacokinetics
Oral naltrexone has variable bioavailability (5-40%) due to extensive first-pass metabolism . The parent compound has a half-life of approximately 4 hours, while its major metabolite 6-β-naltrexol contributes to prolonged effects .
When administered orally, naltrexone begins working within one hour, while the intramuscular extended-release formulation shows two concentration peaks - first at 2 hours and again 2-3 days later, providing therapeutic effects for one month .
Clinical Applications
Naltrexone hydrochloride has established therapeutic applications for specific substance use disorders, with emerging evidence for other conditions.
FDA-Approved Indications
Naltrexone hydrochloride is FDA-approved for two primary indications:
-
Treatment of alcohol use disorder (AUD) - to reduce cravings and help prevent relapse
-
Treatment of opioid use disorder (OUD) - to block the effects of opioids and prevent relapse after detoxification
For these approved indications, naltrexone hydrochloride is available in two primary formulations:
Table 2: Naltrexone Formulations and Administration
Formulation | Brand Names | Dosage | Administration | Primary Indication |
---|---|---|---|---|
Oral Tablets | Generic (formerly Revia, Depade) | 50 mg | Daily | Alcohol use disorder |
Intramuscular Injection | Vivitrol | 380 mg | Monthly (every 4 weeks) | Alcohol and opioid use disorders |
Off-Label Applications
Low-dose naltrexone (LDN) is being investigated for several off-label uses, although these applications lack FDA approval. Potential off-label uses include:
-
Fibromyalgia
-
Crohn's disease
-
Multiple sclerosis
-
Complex regional pain syndrome
These applications may leverage naltrexone's potential anti-inflammatory effects in the central nervous system, though this use remains investigational .
Treatment Protocols
For opioid use disorder, patients must be opioid-free for a specific period before initiation to avoid precipitated withdrawal:
For alcohol use disorder, naltrexone helps reduce drinking behaviors and cravings over time. It is typically incorporated as one component of a comprehensive treatment plan that includes counseling and behavioral therapies .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume